Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a nitro group, and an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by nitration and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or sodium ethoxide. The nitration step can be carried out using nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various functionalized compounds that can be further utilized in different applications.
Scientific Research Applications
Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:
Medicinal Chemistry: The compound has shown promise as a potential drug candidate due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biology: It is used as a tool compound in biological studies to investigate the mechanisms of action of various enzymes and receptors.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate the activity of receptors by acting as an agonist or antagonist, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar fluorophenyl group but differs in its core structure and functional groups.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound also contains a fluorophenyl group and is known for its inhibitory effects on nucleoside transporters.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10FN3O4 |
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Molecular Weight |
279.22 g/mol |
IUPAC Name |
ethyl 1-(2-fluorophenyl)-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10FN3O4/c1-2-20-12(17)11-10(16(18)19)7-15(14-11)9-6-4-3-5-8(9)13/h3-7H,2H2,1H3 |
InChI Key |
JIINBXNPOISQIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC=CC=C2F |
Origin of Product |
United States |
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